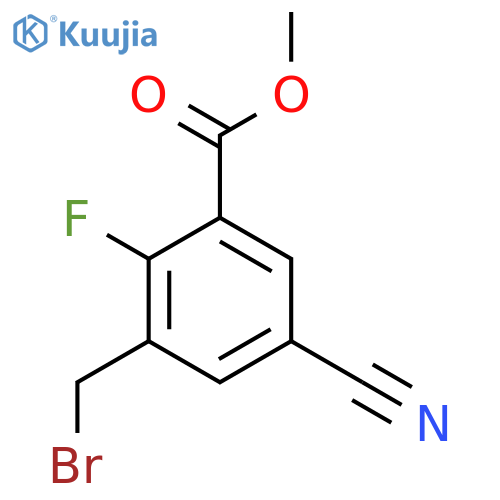

Cas no 1807184-63-9 (Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate)

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate

-

- インチ: 1S/C10H7BrFNO2/c1-15-10(14)8-3-6(5-13)2-7(4-11)9(8)12/h2-3H,4H2,1H3

- InChIKey: QLFPUVMPEMXRNY-UHFFFAOYSA-N

- SMILES: BrCC1C=C(C#N)C=C(C(=O)OC)C=1F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- トポロジー分子極性表面積: 50.1

- XLogP3: 2.2

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009731-1g |

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate |

1807184-63-9 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015009731-500mg |

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate |

1807184-63-9 | 97% | 500mg |

790.55 USD | 2021-06-21 | |

| Alichem | A015009731-250mg |

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate |

1807184-63-9 | 97% | 250mg |

489.60 USD | 2021-06-21 |

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate 関連文献

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoateに関する追加情報

Methyl 3-Bromomethyl-5-Cyano-2-Fluorobenzoate: A Comprehensive Overview

Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate, with the CAS number 1807184-63-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzoate ring substituted with bromomethyl, cyano, and fluoro groups. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.

The benzoate core of this compound serves as a platform for further functionalization, enabling the introduction of diverse substituents that can modulate its chemical and physical properties. The bromomethyl group introduces reactivity, particularly in nucleophilic substitution reactions, while the cyano group contributes to electronic effects and can participate in hydrogen bonding. The fluoro substituent enhances the compound's stability and can influence its solubility and bioavailability.

Recent studies have highlighted the potential of methyl 3-bromomethyl-5-cyano-2-fluorobenzoate as an intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized its reactivity to construct complex heterocyclic frameworks that exhibit promising pharmacological profiles. The compound's ability to undergo both electrophilic and nucleophilic aromatic substitution reactions has made it a valuable tool in medicinal chemistry.

In addition to its role in drug discovery, methyl 3-bromomethyl-5-cyano-2-fluorobenzoate has found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated its potential to enhance the efficiency and stability of these devices.

The synthesis of methyl 3-bromomethyl-5-cyano-2-fluorobenzoate typically involves multi-step processes that require precise control over reaction conditions. Key steps include the bromination of an intermediate benzoate derivative followed by selective fluorination and cyanation. The use of modern catalytic systems has significantly improved the yield and purity of the final product.

From a toxicological perspective, methyl 3-bromomethyl-5-cyano-2-fluorobenzoate has been subjected to rigorous safety assessments. Studies indicate that it exhibits low acute toxicity when administered at moderate doses, though long-term effects require further investigation. Its environmental impact is also under scrutiny, with ongoing research focusing on its biodegradation pathways and potential ecological risks.

Looking ahead, the continued exploration of methyl 3-bromomethyl-5-cyano-2-fluorobenzoate's properties is expected to unlock new opportunities in various industries. Its role as a key intermediate in pharmaceutical development is particularly promising, with ongoing efforts to optimize its synthesis for large-scale production.

1807184-63-9 (Methyl 3-bromomethyl-5-cyano-2-fluorobenzoate) Related Products

- 23084-36-8(5-Methoxy-1H-indole-3-carbonitrile)

- 2138209-87-5(2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-)

- 2639401-52-6({4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride)

- 1805604-81-2(2-(Difluoromethyl)-5-methoxy-3-methylpyridine-4-methanol)

- 1249396-32-4(2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid)

- 2228765-88-4(3-(4-chlorocinnolin-3-yl)-3,3-difluoropropanoic acid)

- 2227885-55-2(rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)

- 1597054-18-6(1-(2-butoxyethoxy)-1-(iodomethyl)cyclohexane)

- 874590-17-7(N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide)

- 1353867-79-4(Sulfanitran 13C6 (sulfanilamide ring 13C6))